N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA typically involves the reaction of 4’-cyano-1,1’-biphenyl-4-ol with 2-chloroethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA involves its interaction with specific molecular targets, such as neutrophil collagenase. This interaction can inhibit the activity of the enzyme, leading to various biological effects. The compound may also interact with other proteins and enzymes, affecting different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride
- 2-Propanesulfonamide, N-[(2R)-2-(4’-cyano[1,1’-biphenyl]-4-yl)propyl]
- Ethyl 1-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
Uniqueness
N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of a biphenyl group with a cyano and hydroxyurea moiety provides unique chemical properties and biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[2-[4-(4-cyanophenyl)phenoxy]ethyl]-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C17H17N3O3/c1-20(17(21)19-22)10-11-23-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9,22H,10-11H2,1H3,(H,19,21) |
InChI Key |
GVMUNGGWXRKCEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)NO |
Origin of Product |
United States |
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